molecular formula C14H8Cl2INO3 B12420282 FabG1-IN-1

FabG1-IN-1

Cat. No.: B12420282
M. Wt: 436.0 g/mol
InChI Key: UBOXQKDXBUFYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FabG1-IN-1 is a potent inhibitor of the enzyme MabA (FabG1), which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This compound has shown significant potential in the development of new treatments for tuberculosis, particularly in combating drug-resistant strains of the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FabG1-IN-1 involves several steps, starting with the preparation of the core anthranilic acid structure. This is followed by various chemical modifications to enhance its inhibitory activity against MabA. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with reagents like triethylamine (TEA) and di-tert-butyl dicarbonate (Boc2O) .

Industrial Production Methods

This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

FabG1-IN-1 primarily undergoes reduction reactions due to its role as an inhibitor of the 3-oxoacyl-ACP reductase enzyme. It interacts with the enzyme’s active site, leading to the reduction of the β-keto group to a β-hydroxy group .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions involving this compound include NADPH or NADH as co-factors, which are essential for the reduction process. The reactions typically occur under mild conditions, often at room temperature, to preserve the integrity of the compound .

Major Products Formed

The major product formed from the reaction of this compound with its target enzyme is the reduced form of the β-ketoacyl-ACP substrate, which is a crucial intermediate in the fatty acid synthesis pathway .

Mechanism of Action

FabG1-IN-1 exerts its effects by binding to the active site of the MabA (FabG1) enzyme, thereby inhibiting its activity. This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival and virulence of Mycobacterium tuberculosis. The compound specifically targets the reduction of the β-keto group to a β-hydroxy group, a critical step in the biosynthesis of mycolic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high specificity and potency against the MabA (FabG1) enzyme. Its ability to effectively inhibit this enzyme makes it a promising candidate for the development of new tuberculosis treatments, particularly for drug-resistant strains .

Properties

Molecular Formula

C14H8Cl2INO3

Molecular Weight

436.0 g/mol

IUPAC Name

2-[(3,4-dichlorobenzoyl)amino]-5-iodobenzoic acid

InChI

InChI=1S/C14H8Cl2INO3/c15-10-3-1-7(5-11(10)16)13(19)18-12-4-2-8(17)6-9(12)14(20)21/h1-6H,(H,18,19)(H,20,21)

InChI Key

UBOXQKDXBUFYSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)I)C(=O)O)Cl)Cl

Origin of Product

United States

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